9-L-β-Aspartic acid-daptomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .
Mechanism of Action
Target of Action
The primary target of 9-L-β-Aspartic acid-daptomycin is the bacterial cell membrane . It is clinically used to treat severe infections with Gram-positive bacteria .
Mode of Action
Daptomycin is a lipopeptide antibiotic that interacts with the bacterial cell membrane in a calcium-dependent manner . The best characterized effect of daptomycin is the permeabilization and depolarization of the bacterial cell membrane . This activity, which can account for daptomycin’s bactericidal effect, correlates with the level of phosphatidylglycerol (PG) in the membrane .
Biochemical Pathways
Daptomycin’s action involves the cytoplasmic membrane . It binds preferentially to membranes in active division regions of bacterial cells and causes large membrane reorganization in terms of the distribution of lipids and proteins . Reduced synthesis of PG or its increased conversion to lysyl-PG promotes bacterial resistance to daptomycin .
Pharmacokinetics
Its elimination is mainly renal, with about 50% of the dose excreted unchanged in the urine .
Result of Action
The primary effect of daptomycin is in inducing membrane reorganization .
Action Environment
The activity of daptomycin is calcium-dependent . . Cases of non-susceptibility during daptomycin therapy in clinically important organisms such as Staphylococcus aureus and Enterococcus faecium or E. faecalis are appearing with increasing frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of this compound with enhanced antibacterial activity and reduced resistance .
Scientific Research Applications
Chemistry: In chemistry, 9-L-β-Aspartic acid-daptomycin is used as a model compound for studying the synthesis and modification of cyclic lipopeptides. Researchers explore its structure-activity relationships to develop more potent analogs .
Biology: In biological research, this compound is utilized to study the mechanisms of bacterial resistance and the role of membrane depolarization in bacterial cell death. It serves as a tool for investigating the interactions between antibiotics and bacterial membranes .
Medicine: Medically, this compound is employed in the treatment of severe infections caused by Gram-positive bacteria, including MRSA and VRE. It is particularly valuable in cases where other antibiotics have failed .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference standard for quality control in antibiotic production .
Comparison with Similar Compounds
Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.
Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.
Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, this compound targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .
Properties
CAS No. |
123180-72-3 |
---|---|
Molecular Formula |
C72H101N17O26 |
Molecular Weight |
1620.67 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.